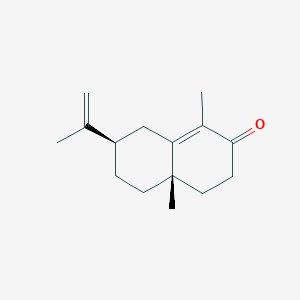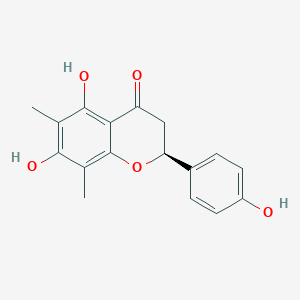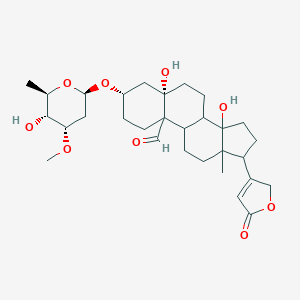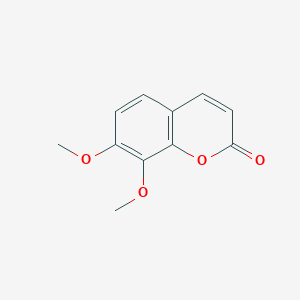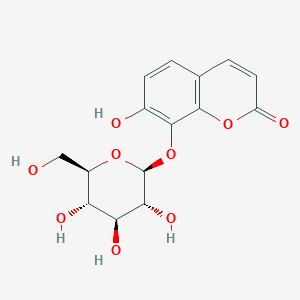
Dendrobine
Overview
Description
Dendrobine is an alkaloid found in Dendrobium nobile at an average of 0.5% by weight . It is a colorless solid at room temperature and is related to the picrotoxin family of natural products . When given a fatal dose, death is usually caused by convulsions .
Synthesis Analysis
There have been 3 successful enantioselective syntheses of dendrobine reported with yields ranging from 0.2-4.0% . The structure of dendrobine is intriguing due to its tetracyclic ring system with seven contiguous stereocenters . Most recently, a full synthesis of (-)-dendrobine was carried out by Kreis et al. with a yield of 4.0% .
Molecular Structure Analysis
Dendrobine is a natural terpene containing 15 carbon atoms in the molecule and three isoprene units with chain, ring, and other skeleton structures . It was confirmed to be a four-ring system with a five-membered lactone ring structure .
Physical And Chemical Properties Analysis
Dendrobine is a colorless solid with a melting point of 136 °C (277 °F; 409 K) . Its molecular formula is C16H25NO2 and it has a molar mass of 263.381 g·mol −1 .
Scientific Research Applications
Pharmaceutical Potential
Dendrobine, primarily found in the orchid Dendrobium nobile, is recognized for its significant pharmaceutical potential. It’s used as a quality control standard in medicinal orchids within the Chinese Pharmacopoeia due to its diverse biological functions .
Enhanced Production via Endophytic Fungi
Research has shown that the production of dendrobine can be enhanced through the mono-culturing of endophytic fungi, specifically Trichoderma longibrachiatum (MD33), in a Temporary Immersion Bioreactor System (TIBS). This method has led to a substantial increase in dendrobine concentration .
Metabolic Pathway Engineering
Metabolic pathway engineering in Dendrobium catenatum has improved dendrobine production. By screening and pyramiding key biosynthesis genes, researchers have managed to double the yield of dendrobine compared to the control .
NMR Spectroscopy for Structural Elucidation
The structural elucidation of dendrobine has been achieved through 1H and 13C NMR spectroscopy. This provides a comprehensive characterization of the compound, revealing a complex array of proton environments and distinct carbon environments .
Bioreactor System Optimization
The TIBS approach has shown remarkable potential for optimizing dendrobine production. Future research may focus on scaling up this method for commercial production and investigating the mechanisms for enhanced biosynthesis in Dendrobium nobile .
Mechanism of Action
Target of Action
Dendrobine, a primary bioactive compound in Dendrobium nobile, has been found to interact with several key targets. These include Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Interleukin 6 (IL6), Tumor Necrosis Factor (TNF), Interleukin 1 Beta (IL1B), and AKT Serine/Threonine Kinase 1 (AKT1) . It is also a strongly selective competitive antagonist of β-alanine, taurine, and glycine .
Mode of Action
Dendrobine interacts with its targets to bring about various changes. For instance, it can bind to the highly conserved region of viral nucleoprotein (NP), subsequently restraining nuclear export of viral NP and its oligomerization . It also inhibits early steps in the viral replication cycle . Furthermore, dendrobine can modulate inflammatory and immune responses and affect lipid metabolism, potentially by downregulating inflammatory mediators like TNF, IL6, IL1B, and inhibiting AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3) .
Biochemical Pathways
Dendrobine undergoes rapid and extensive metabolism; cytochrome P450, especially CYP3A4, CYP2B6, and CYP2C19, are mainly responsible for its metabolism . Aldehyde dehydrogenase, alcohol dehydrogenase, and aldehyde oxidase are involved in the formation of carboxylic acid metabolites . The major metabolic pathways of dendrobine are N-demethylation, N-oxidation, and dehydrogenation, followed by hydroxylation and glucuronidation .
Pharmacokinetics
After oral administration of dendrobine (50 mg/kg) to rats, the accumulative excretion rate of dendrobine in feces, urine, and bile was 0.27%, 0.52%, and 0.031%, respectively, and low systematic exposure of dendrobine (AUC0–∞ 629.2 ± 56.4 ng·h/mL) was observed . The elimination of dendrobine was very rapid in liver microsomal incubation (the in vitro elimination t1/2 in rat and human liver microsomes was 1.35 and 5.61 min, respectively) .
Result of Action
Dendrobine exhibits various pharmacological effects. It has been reported to have hepatic lipid and gluconeogenesis regulation, neuroprotection, and anti-tumor, anti-inflammatory, anti-diabetes, and anti-virus effects . It also exhibits a weak analgesic effect when administered to mice (5–15 mg/kg), and an antipyretic effect when administered to rabbits (8.5 mg/kg). Hypotensive effects were reported in experiments with frogs, cats, and a dog .
Action Environment
The production of dendrobine can be enhanced through the mono-culturing of endophytic fungi, Trichoderma longibrachiatum (MD33), in a temporary immersion bioreactor system . This suggests that the action, efficacy, and stability of dendrobine can be influenced by environmental factors such as the presence of specific fungi and the conditions under which the Dendrobium nobile plant is grown.
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Future research may focus on scaling up the Temporary Immersion Bioreactor System (TIBS) approach for commercial dendrobine production and investigating the underlying mechanisms for enhanced dendrobine biosynthesis in D. nobile . The regulation of biosynthesis of dendrobine in plants and microorganisms is an active area of research .
properties
IUPAC Name |
(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHJFGVOCZDEI-UFFNCVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dendrobine | |
CAS RN |
2115-91-5 | |
| Record name | (-)-Dendrobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2115-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DENDROBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dendrobine exert its neuroprotective effects?
A1: Dendrobine has been shown to exhibit neuroprotective effects through various mechanisms: * Regulation of STAT3/FoxO Signaling: Dendrobine can regulate the STAT3/FoxO signaling pathway, which helps to alleviate mitochondrial dysfunction and cellular senescence in vascular endothelial cells, particularly under oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). [] * Modulation of Autophagy: Dendrobine can modulate autophagy, a cellular process that removes damaged organelles and proteins. This modulation helps alleviate ox-LDL-induced oxidative stress and senescence in human umbilical vein endothelial cells (HUVECs). [] * Inhibition of CDK5 Activation: Dendrobine can inhibit the activation of cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal apoptosis. This inhibition helps protect PC12 cells (a model for neuronal cells) against amyloid-β 1-42 (Aβ1−42)-induced neurotoxicity. [] * Antagonism of β-alanine and Taurine: Dendrobine acts as an antagonist of β-alanine and taurine, neurotransmitters implicated in presynaptic inhibition in the frog spinal cord. This antagonism contributes to its effects on neuronal activity and reflexes. [, ]
Q2: Does dendrobine interact with any specific protein targets?
A2: Yes, research suggests that dendrobine can directly bind to certain protein targets: * CDK5: Molecular docking analysis and surface plasmon resonance assays indicate that dendrobine directly binds to CDK5 protein, contributing to its neuroprotective effects. [] * Viral Nucleoprotein (NP): Studies show that dendrobine can bind to the highly conserved region of the influenza A virus NP. This interaction inhibits the nuclear export of viral NP and disrupts its oligomerization, resulting in antiviral activity. []
Q3: How does dendrobine influence the immune system?
A3: Dendrobine has demonstrated immunomodulatory effects, particularly in the context of gestational diabetes mellitus (GDM): * Inhibition of Th17 Cells: Dendrobine can suppress the activity and population of T helper 17 (Th17) cells, which play a role in inflammation. This inhibition leads to a reduction in the secretion of inflammatory cytokines, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-17, and contributes to the alleviation of GDM symptoms in mice. [] * Modulation of Treg/Th17 Cell Balance: Dendrobine can modulate the balance between regulatory T cells (Treg cells) and Th17 cells. It suppresses Treg cells while enhancing Th17 cells, which may contribute to its synergistic effect with cisplatin in inhibiting tumor progression in a mouse model of non-small cell lung cancer (NSCLC). []
Q4: Does dendrobine affect cellular processes like apoptosis?
A4: Yes, dendrobine has been shown to influence apoptosis in various cell types: * Inhibition of ERS-Induced Apoptosis: Dendrobine can suppress endoplasmic reticulum stress (ERS)-induced apoptosis in HUVECs. This effect is mediated by the upregulation of microRNA miR-381-3p, which leads to a decrease in caspase-4 levels. [] * Protection against Aβ1−42-Induced Apoptosis: Dendrobine can protect PC12 cells from apoptosis induced by Aβ1−42. This protective effect is associated with the inhibition of CDK5 activation, upregulation of Bcl-2 expression, and downregulation of Bax, cyto-c, and caspase-3 expression. []
Q5: What is the molecular formula and weight of dendrobine?
A5: Dendrobine has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol. [, ]
Q6: What spectroscopic data are available for the characterization of dendrobine?
A6: Dendrobine has been extensively characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): This technique provides detailed information about the hydrogen and carbon environments within the dendrobine molecule, aiding in its structural elucidation. [] * High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV or mass spectrometry, is used to identify and quantify dendrobine in plant extracts and biological samples. The retention time of dendrobine in HPLC analysis is a crucial parameter for its identification. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used to identify and quantify dendrobine. It separates compounds based on their volatility and then analyzes their mass-to-charge ratio, providing structural information. [, ] * Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of dendrobine in complex mixtures. [, ] * Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution mass spectrometry technique is used to identify and characterize dendrobine metabolites in biological samples. []
Q7: Are there any known structural analogs or derivatives of dendrobine?
A7: Yes, several structural analogs and derivatives of dendrobine have been isolated from Dendrobium species or synthesized chemically. These include: * 6-hydroxydendrobine: A hydroxylated derivative of dendrobine. [, ] * Nobilonine: Another naturally occurring analog of dendrobine. [, ] * 2-hydroxydendrobine: A derivative of dendrobine with a hydroxyl group at the C-2 position. [] * Findlayines A-D: Four new seco-dendrobines isolated from Dendrobium findlayanum. Notably, Findlayines A and B are the first seco-dendrobines possessing a seven-membered lactam moiety. Findlayines C and D are derived from the oxidative cleavage of the C-2-C-3 bond of dendrobine. [] * Dendronboic acid: A new dendrobine-type alkaloid. [] * Dendrobine N-oxide: An oxidized form of dendrobine. [] * N-methoxylcarbonyldendrobine: A derivative of dendrobine with a methoxycarbonyl group. []
Q8: Has the structure-activity relationship (SAR) of dendrobine been investigated?
A8: While comprehensive SAR studies are limited, some research has explored the impact of structural modifications on dendrobine's activity: * Importance of the Tetracyclic Ring System: The presence of the tetracyclic ring system in dendrobine is crucial for its biological activity. Modifications to this core structure can significantly impact its potency and selectivity. [] * Role of Specific Functional Groups: The type and position of functional groups attached to the dendrobine skeleton can influence its interactions with biological targets and modulate its pharmacological effects. For example, the presence of a hydroxyl group at the C-2 position in 2-hydroxydendrobine may alter its binding affinity or pharmacological profile compared to dendrobine. [, ]
Q9: Are there methods to enhance dendrobine production in Dendrobium nobile?
A9: Yes, several strategies have been investigated to enhance dendrobine production in Dendrobium nobile: * Co-culturing with Endophytic Fungi: Co-culturing D. nobile seedlings with specific endophytic fungi, like Trichoderma longibrachiatum (MD33), can significantly increase dendrobine production. This enhancement has been observed in both traditional test bottles and temporary immersion bioreactor systems (TIBS). [] * Optimization of Growth Conditions: Factors such as light intensity, air volume, and nutrient availability can influence dendrobine production in D. nobile. Optimizing these conditions in a bioreactor setting can enhance yields. []
Q10: How does the age of the Dendrobium nobile plant affect dendrobine content?
A10: Dendrobine content in D. nobile is age-dependent, generally decreasing as the plant ages. This decrease is associated with changes in gene expression patterns and the composition of the endophytic fungal community within the plant stems. []
Q11: Are there any specific analytical techniques used to quantify dendrobine?
A11: Several analytical methods are employed for dendrobine quantification, with the choice depending on the sample matrix and required sensitivity: * Gas Chromatography (GC): GC methods are commonly used for dendrobine quantification in Dendrobium nobile samples. [, ] * HPLC: HPLC, often coupled with UV detection, is widely used for quantifying dendrobine in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , ] * UPLC-MS/MS: This highly sensitive and specific method allows for the accurate determination of dendrobine concentrations in biological samples, even at low levels. It is particularly useful for pharmacokinetic studies. [, ]
Q12: Is there any information available about the toxicity and safety profile of dendrobine?
A12: While dendrobine exhibits various pharmacological activities, it is essential to note its potential toxicity: * Convulsant Effects: Dendrobine can induce convulsions at high doses, as observed in animal studies. This effect is thought to be related to its action on the central nervous system. [] * Lethal Dose: The minimal lethal dose of dendrobine, determined in animal studies, varies depending on the species and route of administration. For instance, the intravenous lethal dose in mice and rats is around 20 mg/kg. [] * Importance of Dosage Control: Given its potential toxicity, careful dosage control is crucial when considering the use of dendrobine for therapeutic purposes. Further research is necessary to establish a safe and effective dosage range for humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




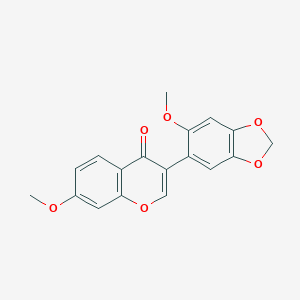


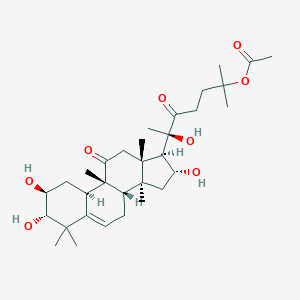

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)
